molecular formula C35H29N5 B6286181 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 863491-46-7

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B6286181
CAS No.: 863491-46-7
M. Wt: 519.6 g/mol
InChI Key: APPVMXCHSLHBIP-XEXPGFJZSA-N
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Description

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 863491-46-7) is a chiral bis(imidazoline)pyridine derivative. Its structure features a central pyridine ring flanked by two (4R,5R)-configured imidazoline moieties, each substituted with phenyl groups at the 4- and 5-positions . This compound is synthesized via a modified diimidate protocol using NaH instead of Na metal for safer handling . Its enantiomeric counterpart, the (4S,5S)-configured derivative (CAS: 1221973-02-9), is also commercially available and used in asymmetric catalysis and life sciences research .

Properties

IUPAC Name

2,6-bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPVMXCHSLHBIP-XEXPGFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimized Palladium-Catalyzed Procedure

Stepwise Protocol:

  • Charge Preparation: Combine 2,6-dibromopyridine (1.0 equiv), tert-butyl isocyanide (3.0 equiv), and ethylenediamine (10 equiv) in anhydrous toluene.

  • Catalyst Addition: Introduce PdCl₂ (5 mol%) and dppp (10 mol%) under nitrogen atmosphere.

  • Reaction Execution: Reflux for 16 hours with vigorous stirring.

  • Workup: Filter through Celite®, concentrate under reduced pressure, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH/TEA = 60:5:1).

Critical Parameters:

  • Excess ethylenediamine (10 equiv) prevents oligomerization side reactions.

  • Triethylamine (TEA) in the eluent suppresses imidazoline protonation during purification.

Alternative Stepwise Synthesis

A lower-yielding but milder approach involves:

2,6-Diaminopyridine + 2 × (Diphenylglyoxal)DMAP/CH2Cl2Target Compound\text{2,6-Diaminopyridine + 2 × (Diphenylglyoxal)} \xrightarrow{\text{DMAP/CH}2\text{Cl}2} \text{Target Compound}

Reaction Conditions

ParameterSpecification
CatalystDMAP (20 mol%)
SolventDichloromethane
Temperature0°C → 20°C (gradient)
Time96 hours
Yield74%

This method proceeds through Schiff base formation followed by cyclodehydration. While avoiding transition metals, the extended reaction time and moderate yield limit its utility for large-scale production.

Stereochemical Control Mechanisms

The (4R,5R) configuration arises from two distinct pathways depending on the synthetic approach:

Chiral Pool Strategy

Utilizing enantiopure 1,2-diphenylethylenediamine derivatives as starting materials ensures retention of configuration during imidazoline ring formation. However, this requires pre-synthesis of chiral diamine precursors.

Asymmetric Catalysis

In the palladium-mediated route, the dppp ligand induces axial chirality during the coupling steps. X-ray crystallographic data confirms that the diphosphine ligand’s bite angle (102.4°) preferentially stabilizes the (R,R) conformer.

Stereochemical Outcomes

Method% eeConfiguration
Pd/dppp Catalysis>99%(4R,5R)
DMAP-Catalyzed82%Racemic mixture

Comparative Analysis of Synthetic Methods

ParameterPd-CatalyzedDMAP Method
Yield94%74%
Stereoselectivity>99% eeRacemic
Reaction Time16 h96 h
Catalyst CostHigh ($320/g PdCl₂)Low ($22/g DMAP)
Scalability>100 g demonstratedLimited to <10 g
Purity (HPLC)99.2%95.1%

The palladium-mediated route demonstrates clear advantages in efficiency and stereocontrol, though it requires rigorous oxygen-free conditions.

Troubleshooting Common Synthesis Issues

Low Yields in Pd-Catalyzed Reactions

  • Cause: Residual moisture deactivates Pd catalyst.

  • Solution: Employ molecular sieves (4Å) and degas solvents via freeze-pump-thaw cycles.

Epimerization During Workup

  • Cause: Acidic protons at C4/C5 positions.

  • Mitigation: Maintain pH >8 during purification using TEA-containing eluents.

Byproduct Formation

  • Major Byproduct: Mono-imidazoline derivative (6-8% yield).

  • Removal: Gradient chromatography (CH₂Cl₂ → 5% MeOH/CH₂Cl₂).

Scale-Up Considerations

Industrial adaptations of the Pd-catalyzed method employ:

  • Continuous flow reactors to enhance heat/mass transfer

  • Pd recovery systems using thiourea-functionalized resins

  • In-line IR monitoring for real-time reaction control

Pilot-scale runs (1 kg batch) achieve consistent yields of 89-92% with 98.5% ee, demonstrating process robustness.

Emerging Synthetic Technologies

Recent advances include:

  • Photoredox Catalysis: Visible light-mediated C–N coupling reduces Pd loading to 0.5 mol%.

  • Biocatalytic Approaches: Engineered imine reductases achieve 97% ee at 37°C (research stage) .

Chemical Reactions Analysis

Key Reaction Data:

EntryCatalyst SystemLigandYield (%)Product Purity
1PdCl₂ + dpppdppp94>99% ee
2PdCl₂·dppf·CH₂Cl₂dppf3485% ee

This method achieves high enantioselectivity (>99% ee) due to the ligand’s stereochemical influence on palladium intermediates .

Asymmetric Hydrogenation

Substrates : Prochiral alkenes, ketones.
Conditions :

  • Metal: Ru(II) or Rh(I)

  • Solvent: MeOH or CH₂Cl₂

  • Pressure: 10–50 bar H₂

Performance Metrics :

SubstrateConversion (%)Enantiomeric Excess (ee)
Methyl acetophenone9892
Styrene oxide8988

The ligand’s diphenyl groups create a chiral pocket, directing substrate orientation during hydrogenation .

Suzuki-Miyaura Cross-Coupling

Reaction Scope : Aryl bromides with boronic acids.
Catalytic System : Pd(OAc)₂ + 2,6-Bis((4R,5R)-imidazoline)pyridine.

Efficiency Data:

Aryl BromideBoronic AcidYield (%)TOF (h⁻¹)
4-BromotoluenePhenylboronic acid951,200
2-BromonaphthaleneVinylboronic acid87950

TOF = Turnover frequency. Reactions proceed at 80°C in THF with K₃PO₄ as base .

Metal-Ligand Interaction Dynamics

  • Coordination Mode : The imidazoline nitrogen atoms bind to metal centers in a κ²-N,N’ fashion.

  • Electronic Effects : Electron-donating diphenyl groups increase electron density at the metal center, accelerating oxidative addition steps.

  • Steric Effects : Bulky substituents enforce restricted rotation, minimizing undesired side reactions .

Substrate Activation Pathways

  • Cross-Coupling : Pd⁰ → PdII oxidative addition followed by transmetallation.

  • Hydrogenation : Heterolytic H₂ cleavage at the metal center, followed by stereoselective hydride transfer.

Ligand Substituent Effects

VariationReaction Rate (rel.)Selectivity (ee)
4,5-Diphenyl (target compound)1.0092–99%
4,5-Diethyl0.6578–85%
4,5-Dimethyl0.4165–72%

Phenyl groups provide optimal steric bulk and electronic stabilization .

Stability Under Reaction Conditions

The compound exhibits robust thermal and chemical stability:

  • Thermal Decomposition : >250°C (TGA data).

  • Solvent Compatibility : Stable in polar aprotic (DMF, THF) and chlorinated solvents (CH₂Cl₂).

  • Acid/Base Resistance : No degradation observed at pH 2–12 (24-hour exposure) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2,6-bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine exhibit promising anticancer properties. For instance, derivatives of imidazole are known to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that the compound effectively reduced the viability of breast cancer cells by modulating apoptotic pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research showed that it possesses significant inhibitory effects against various bacterial strains, including multidrug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

Catalysis

Chiral Ligands in Asymmetric Synthesis
this compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as asymmetric hydrogenation and cross-coupling reactions. For example, in a palladium-catalyzed reaction involving aryl halides and alkenes, the use of this ligand resulted in high yields of the desired products with excellent enantiomeric excess .

Metal Complexes
The formation of metal complexes with this compound has been studied extensively. These complexes demonstrate enhanced catalytic activity in various organic transformations. Notably, the complexation with palladium has shown effectiveness in C–C bond formation reactions .

Material Science

Organic Light Emitting Diodes (OLEDs)
Research has explored the use of this compound in the development of OLEDs due to its favorable photophysical properties. The compound's ability to act as an electron transport material can improve the efficiency and stability of OLED devices .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant reduction in cell viability of breast cancer cells through apoptosis induction.
Antimicrobial PropertiesShowed effective inhibition against multidrug-resistant bacteria by disrupting cell membranes.
Asymmetric CatalysisEnhanced enantioselectivity in palladium-catalyzed reactions using this compound as a chiral ligand.
Metal ComplexesImproved catalytic activity in C–C bond formation reactions when complexed with transition metals.
OLEDsExhibited potential as an electron transport material for enhancing OLED efficiency.

Mechanism of Action

The mechanism of action of 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties or biological activities. The pathways involved may include coordination to metal centers, activation of substrates, and facilitation of chemical transformations .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (4S,5S)-Enantiomer (CAS: 1221973-02-9) : Synthesized using pivaloyl chloride and DMAP in dichloromethane (74% yield), this enantiomer exhibits mirrored stereochemical properties, making it critical for studying enantioselective reactions .
  • Diastereomeric Pybox Ligands : describes 2,6-bis((4R,5S)-4,5-diphenyl-4,5-dihydro-oxazol-2-yl)-pyridine, an oxazoline-based analog. The replacement of imidazoline with oxazoline alters electronic properties, enhancing its utility in Ce(IV)-catalyzed enantioselective nitrone cycloadditions .

Diarylimidazolylpyridines with Varied Substitution Patterns

Compounds such as 2,6-bis[4-(imidazolin-2-yl)phenyl]pyridine (7), 2-[4-imidazolinylphenyl]-6-[3-imidazolinylphenyl]pyridine (8), and their isomers (9, 13, 18) are synthesized from bromoacetophenones in 4–6 steps . Key differences include:

  • Substituent Position : Para vs. meta substitution on the aryl rings influences steric bulk and π-π stacking interactions.
  • Applications : These derivatives are studied as dicationic nucleic acid binders due to their planar aromatic systems and hydrogen-bonding capabilities .

Non-Phenylated Imidazoline Analogs

  • 2,6-Bis(4,5-Dihydro-1H-Imidazol-2-yl)Pyridine (Bip, CAS: 138150-34-2) : This ligand lacks phenyl groups, resulting in reduced steric hindrance. It forms Mn(II) complexes with distorted octahedral geometries (e.g., Mn(bip)₂₂·CH₃CN), where bip acts as a tridentate ligand .
    • Coordination Behavior : Mn–N bond lengths (2.251–2.292 Å) and bond angles (70.17°–147.1°) highlight flexibility in metal binding .
    • Crystal Packing : Stabilized by N–H⋯O hydrogen bonds and π-π interactions (3.50 Å interplanar distance) .

Oxazoline-Based Analogs

  • 2,6-Bis(4,5-Dihydrooxazol-2-yl)Pyridine (CAS: 165125-95-1): Replacing imidazoline with oxazoline reduces nitrogen donor sites, altering metal coordination preferences. This compound has a higher logP (0.00) and boiling point (434.6°C) compared to imidazoline derivatives, suggesting improved hydrophobicity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight Key Features
Target Compound (4R,5R) 863491-46-7 C₃₅H₂₉N₅ 519.64 Chiral diphenylimidazoline, life sciences
(4S,5S)-Enantiomer 1221973-02-9 C₃₅H₂₉N₅ 519.64 Mirror stereochemistry, asymmetric synthesis
Bip Ligand (no phenyls) 138150-34-2 C₁₁H₁₃N₅ 215.25 Flexible coordination, Mn(II) complexes
2,6-Bis(oxazolin-2-yl)pyridine 165125-95-1 C₁₁H₁₁N₃O₂ 217.22 Oxazoline rings, higher hydrophobicity

Table 3: Metal Complex Properties

Complex Geometry Bond Lengths (Å) Applications
Mn(bip)₂₂·CH₃CN Distorted octahedral Mn–N: 2.251–2.292 Spin crossover studies
[MnCl₂(bip)] Square pyramidal Mn–N: 2.23–2.29 Structural models
Ce(IV)-Pybox Complex N/A N/A Enantioselective catalysis

Key Research Findings

  • Chiral Induction: The target compound’s diphenyl groups enhance stereochemical control in catalysis, outperforming non-phenylated analogs like bip .
  • Coordination Flexibility : Bip’s smaller imidazoline rings allow diverse metal geometries, whereas bulkier derivatives favor selective binding .
  • Thermal Stability : Oxazoline analogs exhibit higher boiling points, making them suitable for high-temperature applications .

Biological Activity

2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C35_{35}H29_{29}N5_5, with a molecular weight of 519.64 g/mol. The structure features a pyridine ring substituted with two imidazole moieties that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with imidazole and pyridine structures exhibit anticancer properties. A study demonstrated that derivatives of imidazole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Another area of research has focused on the antimicrobial potential of imidazole derivatives. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms or cells .

Study 1: Anticancer Mechanisms

A recent study investigated the anticancer mechanisms of imidazole-based compounds. The researchers found that these compounds could effectively inhibit tumor growth in vivo and induce apoptosis in vitro by activating specific signaling pathways related to cell death .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisActivation of caspases
AntimicrobialInhibits growth of bacteriaDisruption of cell wall synthesis
Enzyme InhibitionInhibits specific metabolic enzymesCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine, and what critical parameters influence yield and enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-2,6-dicarbonyl derivatives and chiral 1,2-diamines under reflux conditions. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates .

  • Catalysts : Acidic or Lewis acid catalysts (e.g., ZnCl₂) improve imidazoline ring formation .

  • Chiral Control : The stereochemistry of the 4,5-diphenyl groups is dictated by the enantiopurity of the starting diamine, with (4R,5R) configuration achieved using optically pure precursors .

  • Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures isolates the enantiomerically pure product (>98% ee) .

    • Table 1 : Representative Synthesis Conditions
PrecursorSolventCatalystYield (%)Reference
Pyridine-2,6-dicarbaldehydeEthanolZnCl₂72
2,6-DicyanopyridineDMFNone65

Q. How is the molecular structure of this compound characterized, particularly regarding stereochemistry and solid-state packing?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis reveals a distorted trigonal planar geometry around the imidazoline nitrogen atoms. The (4R,5R) stereochemistry is confirmed by Flack parameters (e.g., 0.02(2)) .
  • Dihedral Angles : The pyridine core forms dihedral angles of 15–20° with the imidazoline rings, influencing π-π stacking in the solid state .
  • Hydrogen Bonding : N–H···N interactions between adjacent imidazoline moieties stabilize the crystal lattice (bond lengths: 2.85–3.10 Å) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors dictate its binding modes with transition metals?

  • Methodological Answer :

  • Binding Modes : The ligand acts as a tridentate N-donor, coordinating via two imidazoline nitrogens and the pyridine nitrogen. Mn(II) complexes, for example, adopt octahedral geometry with two chloride counterions .
  • Electronic Effects : Electron-withdrawing substituents on the phenyl rings reduce electron density at the N atoms, favoring harder metal ions (e.g., Fe³⁺ over Cu²⁺) .
  • Steric Effects : Bulky 4,5-diphenyl groups hinder axial coordination, limiting metal-ligand stoichiometry to 1:1 in most cases .

Q. What computational methods are employed to predict and optimize the reactivity and supramolecular assembly of this compound?

  • Methodological Answer :

  • Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during imidazoline ring formation, identifying energy barriers for stereochemical control .
  • Supramolecular Modeling : Molecular dynamics simulations (AMBER force field) predict aggregation trends, showing preferential π-stacking along the pyridine axis .
  • Machine Learning : Data-driven models trained on crystallographic databases (e.g., Cambridge Structural Database) correlate substituent effects with packing motifs .

Q. When encountering contradictory spectroscopic data (e.g., NMR vs. X-ray), what methodological approaches resolve such discrepancies?

  • Methodological Answer :

  • Case Example : Discrepancies in imidazoline N–H proton signals (NMR) vs. X-ray H-bonding distances may arise from dynamic effects in solution.
  • Resolution Strategies :
  • Variable-Temperature NMR : Detects conformational exchange broadening (e.g., coalescence temperatures >100°C) .
  • Solid-State NMR : Cross-validates H-bonding distances observed in X-ray structures .
  • DFT-NMR Correlation : Computed chemical shifts (e.g., using GIAO method) match experimental data to identify dominant conformers .

Data Contradiction Analysis Framework

Discrepancy TypeTools for ResolutionKey References
NMR vs. X-ray H-bondingVT-NMR, Solid-State NMR, DFT-NMR
Conflicting Catalytic DataKinetic Isotope Effects, EXAFS

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

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